Lochnericine

Descripción general

Descripción

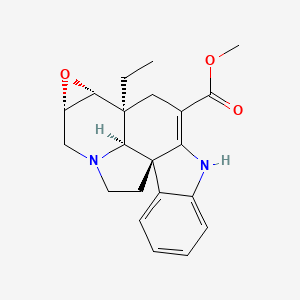

Lochnericine is a major monoterpene indole alkaloid found in the roots of Catharanthus roseus (Madagascar periwinkle) and Tabernaemontana divaricata . It is known for its complex structure and significant biological activities. The compound has a molecular formula of C21H24N2O3 and a molar mass of 352.434 g·mol−1 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lochnericine is synthesized through the stereoselective epoxidation of tabersonine at carbons 6 and 7 . This process involves the use of specific enzymes, such as tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2), which catalyze the epoxidation reaction . The reaction conditions typically include the presence of these enzymes and suitable substrates.

Industrial Production Methods: Industrial production of this compound is still under research, with efforts focused on metabolic engineering and biotechnological approaches. By expressing the necessary biosynthetic genes in yeast, researchers have been able to reconstitute the biosynthetic pathway for this compound and its derivatives .

Análisis De Reacciones Químicas

Types of Reactions: Lochnericine undergoes various chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of epoxides and hydroxylated derivatives.

Reduction: Involves the reduction of specific functional groups, although detailed pathways are less documented.

Substitution: Substitution reactions can occur at different positions on the indole ring, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes, oxygen, and cofactors such as NADPH.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, and suitable solvents.

Major Products: The major products formed from these reactions include various hydroxylated and epoxidized derivatives of this compound, which can further undergo complex transformations .

Aplicaciones Científicas De Investigación

Medicinal Applications

Lochnericine has shown potential in various therapeutic areas due to its bioactive properties.

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against cancer cell lines. A study demonstrated its ability to inhibit the growth of several cancer types, suggesting its potential as a chemotherapeutic agent. The underlying mechanism involves inducing apoptosis in malignant cells, which is crucial for cancer treatment .

- Neuroprotective Effects : this compound has been investigated for its neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Traditional Medicine : In traditional African medicine, this compound is used for its purported therapeutic effects, including analgesic and anti-inflammatory properties. Its inclusion in herbal remedies highlights its historical significance and ongoing relevance in ethnopharmacology .

Agricultural Applications

This compound's role extends beyond human health into agriculture, particularly in crop improvement.

- Enhancement of Alkaloid Production : Studies have shown that manipulating the biosynthetic pathways of this compound can lead to increased yields of both this compound and its precursor, tabersonine. For instance, using silicone oil as an extractive solvent in bioreactors has reportedly quadrupled the yield of these alkaloids . This advancement is crucial for maximizing the production of valuable compounds used in pharmaceuticals.

- Metabolic Engineering : Recent advancements have allowed researchers to engineer yeast strains to produce this compound and its derivatives through synthetic biology approaches. This method not only enhances production efficiency but also allows for the customization of alkaloid profiles for specific pharmaceutical applications .

Biochemical Research

This compound serves as a model compound for biochemical studies related to plant metabolism.

- Biosynthetic Pathway Elucidation : The identification of key enzymes involved in the biosynthesis of this compound has provided insights into plant metabolic pathways. Two cytochrome P450 enzymes, TEX1 and TEX2, have been characterized for their roles in catalyzing the epoxidation of tabersonine to form this compound . Understanding these pathways is essential for developing biotechnological applications aimed at improving alkaloid production.

- Enzyme Specificity Studies : The strict substrate specificity exhibited by TEX1 and TEX2 highlights their potential utility in biocatalysis. By harnessing these enzymes, researchers can develop more efficient methods for synthesizing complex MIAs, which are often challenging to produce through traditional chemical synthesis .

Case Study 1: Anticancer Research

A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis at specific concentrations. This research underscores the need for further clinical investigations to evaluate its efficacy and safety in cancer therapy .

Case Study 2: Agricultural Biotechnology

In a controlled experiment using bioreactors, researchers implemented silicone oil extraction techniques that resulted in a fourfold increase in this compound yield from Catharanthus roseus. This case exemplifies the practical application of biochemical engineering in enhancing pharmaceutical crop production .

Mecanismo De Acción

Lochnericine exerts its effects through various molecular targets and pathways. It is involved in the biosynthesis of other complex alkaloids, acting as a precursor molecule . The compound’s mechanism of action in anti-cancer activity includes inhibiting specific proteins associated with cancer cell proliferation and inducing apoptosis in cancer cells .

Comparación Con Compuestos Similares

Tabersonine: A precursor to lochnericine, involved in similar biosynthetic pathways.

Vincamine: Another monoterpene indole alkaloid with similar structural features and biological activities.

Pericine and Pervine: Related alkaloids with comparable biosynthetic origins.

Uniqueness of this compound: this compound is unique due to its specific stereoselective epoxidation at carbons 6 and 7, which distinguishes it from other related alkaloids . Its role as a precursor in the biosynthesis of various complex monoterpene indole alkaloids further highlights its significance in plant metabolism and potential therapeutic applications .

Actividad Biológica

Lochnericine, a monoterpenoid indole alkaloid derived from Catharanthus roseus, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes recent research findings on this compound's biological activity, focusing on its anti-cancer properties, mechanisms of action, and biosynthetic pathways.

1. Overview of this compound

This compound is synthesized through the stereoselective epoxidation of tabersonine, catalyzed by specific cytochrome P450 enzymes (TEX1 and TEX2) in Catharanthus roseus . Its structure and properties make it a candidate for further investigation in pharmacological applications, especially in oncology.

2. Anti-Cancer Activity

Recent studies have demonstrated the anti-proliferative effects of this compound against non-small cell lung cancer (NSCLC) cells, particularly the A549 cell line. The following table summarizes key findings from recent research:

This compound's mechanism involves inducing apoptosis in cancer cells. The MTT assay results indicate that this compound effectively reduces cell viability through mitochondrial pathways, which are critical for energy metabolism and cell survival . The compound demonstrates electrophilic properties that facilitate nucleophilic attacks on cellular targets, leading to apoptosis .

3. Biosynthesis and Metabolism

The biosynthesis of this compound involves specific enzymatic steps that convert tabersonine into this compound via cytochrome P450-mediated epoxidation. The following table outlines the key enzymes involved in this process:

| Enzyme | Function | Expression Profile |

|---|---|---|

| TEX1 | Catalyzes C6,C7-epoxidation of tabersonine | Primarily expressed in roots |

| TEX2 | Catalyzes C6,C7-epoxidation of tabersonine | Mainly expressed in aerial parts |

These enzymes exhibit strict substrate specificity and are critical for the initial steps in the biosynthetic pathway leading to this compound production .

4. Case Studies

Several case studies highlight the potential of this compound as an anti-cancer agent:

- Case Study 1 : A study conducted using A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation rates, confirming its efficacy as a cytotoxic agent .

- Case Study 2 : In a metabolic engineering experiment, researchers successfully reconstituted the biosynthetic pathway for this compound derivatives in yeast, paving the way for producing tailored alkaloids with enhanced therapeutic properties .

5. Conclusion

This compound exhibits promising biological activity, particularly as an anti-cancer agent against NSCLC. Its ability to induce apoptosis and inhibit cancer cell proliferation makes it a candidate for further pharmacological development. Continued research is necessary to fully elucidate its mechanisms of action and potential therapeutic applications.

Propiedades

IUPAC Name |

methyl (1R,12S,13R,15S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-20-10-12(18(24)25-2)16-21(13-6-4-5-7-14(13)22-16)8-9-23(19(20)21)11-15-17(20)26-15/h4-7,15,17,19,22H,3,8-11H2,1-2H3/t15-,17-,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVZFRDLRJQTQF-KXEYLTKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=CC=CC=C6N3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C[C@H]5[C@@H]2O5)C6=CC=CC=C6N3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72058-36-7 | |

| Record name | Lochnericine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072058367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOCHNERICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY97J4B4AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biosynthetic origin of Lochnericine?

A1: this compound biosynthesis in Catharanthus roseus begins with the stereoselective C6,C7-epoxidation of tabersonine. This reaction is catalyzed by two highly specific cytochrome P450 enzymes: tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2). [] These enzymes are primarily expressed in roots (TEX1) and aerial organs (TEX2), suggesting a potential for organ-specific production of this compound within the plant. []

Q2: Are there other plants besides Catharanthus roseus known to produce this compound?

A2: Yes, this compound has also been identified in other plant species like Vinca pusilla, Stemmadenia tomentosa, and Voacanga africana. [, , ] Interestingly, in Stemmadenia tomentosa, this compound is found alongside alkaloids from different structural classes (Aspidosperma, Strychnos, and Iboga types), while in Voacanga africana, it is predominantly found with other Aspidosperma-type alkaloids. [] This suggests potential variations in biosynthetic pathways and regulation across different species.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C21H24N2O3 and a molecular weight of 352.43 g/mol.

Q4: Are there spectroscopic data available to characterize this compound?

A5: Yes, researchers commonly use techniques like UV, NMR, and mass spectrometry to elucidate the structure of this compound. [] For instance, studies have used HPLC-diode array systems coupled with time-of-flight mass spectrometry (TOF-MS) with electrospray ionization (ESI) to identify and quantify this compound in plant extracts. [] Further details about specific spectral data can be found in literature dedicated to the structural characterization of this alkaloid. [, ]

Q5: What are the known biological activities of this compound?

A6: While this compound is not as well-studied as other Catharanthus roseus alkaloids, some research suggests potential cytotoxic activity. For instance, this compound, alongside Hörhammericine, was found to contribute to the cytotoxic activity of extracts from Catharanthus trichophyllus roots. []

Q6: How does this compound compare to other alkaloids in terms of its interaction with bovine serum albumin (BSA)?

A7: Fluorescence spectroscopy studies have shown that this compound can interact with bovine serum albumin (BSA) and induce structural changes in the protein. [] Further analysis using FTIR, Raman, and circular dichroism (CD) spectroscopy confirmed these structural modifications. [] This interaction with BSA may have implications for this compound's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Q7: Can continuous extraction methods improve the yield of this compound in hairy root cultures?

A9: Yes, using a two-liquid-phase bioreactor with silicon oil as an extractive phase has demonstrated a significant increase in the overall specific yields of both this compound and tabersonine in Catharanthus roseus hairy root cultures. [] This approach leverages the high affinity of these alkaloids for silicon oil, effectively removing them from the culture media and reducing potential feedback inhibition or degradation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.